1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane, also known as perfluoroalkyl iodide, is a chemical compound that is widely used in scientific research. It is a perfluorinated alkyl iodide, which means that all the hydrogen atoms in the molecule have been replaced by fluorine atoms. This makes the compound highly stable and resistant to chemical reactions.
Scientific Research Applications
Supramolecular Chemistry
1-Iodoperfluoroheptane and similar compounds form stable aggregates with tetramethylethylenediamine and other acceptors, characterized by exceptionally short N⋯I contacts. These interactions are pivotal for understanding the cooperative effects in the interdigitation of perfluorocarbon and hydrocarbon modules, which are essential for designing novel supramolecular structures (Fontana et al., 2002).
Organometallic Chemistry and Synthesis
Perfluoroalkylcopper(I) compounds demonstrate the utility of fluorinated alkyls in facilitating carbon-carbon bond formation through reactions with olefins. Such reactions yield a variety of (perfluoroalkyl)cycloalkanes and alkenes, expanding the toolkit for synthesizing fluorinated organic compounds (Coe & Milner, 1972).
Material Science and Fluorinated Compounds Synthesis
The radical addition of 1-iodoperfluoroheptane to allyl alcohol and subsequent reactions lead to the synthesis of fluorinated telechelic diols. These compounds are significant for developing materials with unique properties, such as resistance to solvents and thermal stability (Lahiouhel, Améduri & Boutevin, 2001).
Advanced Organic Synthesis Techniques
The study of complexation and photoinduced electron-transfer reactions between perfluoroalkyl iodides and various diamines or anilines reveals intricate pathways for synthesizing fluorinated compounds. These reactions involve radical cations as intermediates, underscoring the role of fluorinated iodides in photochemical transformations (Chen, Li & Zhou, 1993).
Non-Covalent Interactions
Quantitative studies on the complexes formed between perfluorohexyl iodide and hydrogen-bond acceptors shed light on the intricate balance between halogen bonding, hydrogen bonding, and the electrostatics of non-covalent interactions. This research is crucial for understanding the fundamentals of molecular recognition and assembly processes (Cabot & Hunter, 2009).
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJUMWKQPCAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F12I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379838 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane | |
CAS RN |
376-32-9 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 376-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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